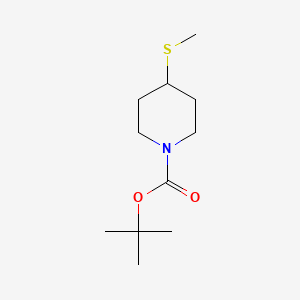

Tert-butyl 4-(methylthio)piperidine-1-carboxylate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Scientific Field

This application falls under the field of Crystallography .

Application Summary

The compound “2,6-di-tert-butyl-4- (4- (methylthio)benzylidene)cyclohexa-2,5-dien-1-one” which has a similar structure to “Tert-butyl 4-(methylthio)piperidine-1-carboxylate” was used in a study to determine its crystal structure .

Methods and Procedures

The structure was solved using the SHELXT structure solution program and refined with the SHELXL refinement package. All H atoms were positioned geometrically and treated as riding .

Results and Outcomes

The study provided detailed crystallographic data and a list of the atoms including atomic coordinates and displacement parameters .

PROTAC Development

Scientific Field

This application is in the field of Drug Development and Biochemistry .

Application Summary

A compound similar to “Tert-butyl 4-(methylthio)piperidine-1-carboxylate”, known as “tert-Butyl 4- (4- (hydroxymethyl)phenyl)piperidine-1-carboxylate”, is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

Methods and Procedures

The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Results and Outcomes

The use of this compound in PROTAC development has shown promise in the field of targeted protein degradation .

Synthesis of Biologically Active Compounds

Scientific Field

This application is in the field of Organic Chemistry and Drug Synthesis .

Application Summary

A compound similar to “Tert-butyl 4-(methylthio)piperidine-1-carboxylate”, known as “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Methods and Procedures

The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .

Results and Outcomes

The newly synthesized compounds were characterized by spectral data .

Key Intermediate in Vandetanib Synthesis

Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Application Summary

“Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate” is a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of certain types of cancer .

Methods and Procedures

The synthesis of this compound was achieved from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .

Results and Outcomes

The successful synthesis of this compound provides a crucial step in the production of Vandetanib .

Propiedades

IUPAC Name |

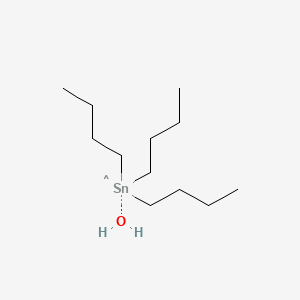

tert-butyl 4-methylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-9(15-4)6-8-12/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSTYDJFVDTJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453497 | |

| Record name | tert-butyl 4-(methylthio)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(methylthio)piperidine-1-carboxylate | |

CAS RN |

208245-69-6 | |

| Record name | 1,1-Dimethylethyl 4-(methylthio)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-(methylthio)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)